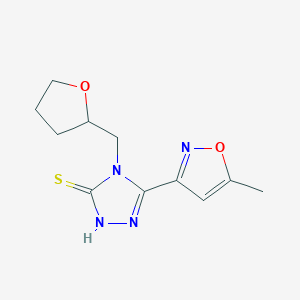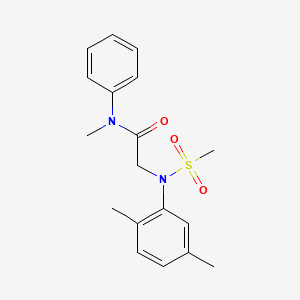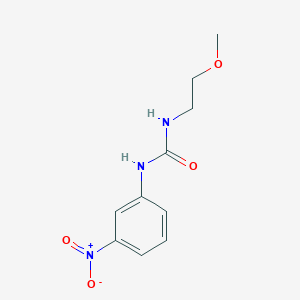
1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves strategies such as C5-alkylation or cyclization processes to introduce various substituents at specific positions on the pyrimidine ring, providing a pathway to generate a wide range of compounds with potential antiviral activity among others. These methods facilitate the introduction of ethyl, benzyl, and methoxy groups at designated positions on the pyrimidine skeleton, contributing to the structural diversity and biological relevance of these compounds (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione , can be characterized by various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray diffraction. These methods provide insights into the compound's crystalline structure, bond lengths, angles, and overall geometry, revealing the intricate details of its molecular architecture and how substituent groups influence its spatial configuration (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical behavior of pyrimidine derivatives encompasses a range of reactions, including alkylation, cyclization, and cross-coupling, which modify the core structure to yield novel compounds with varied properties. These reactions are critical for exploring the chemical space around the pyrimidine scaffold, enabling the synthesis of derivatives with enhanced biological or physical properties (Yavari et al., 2002).
Physical Properties Analysis
The physical properties of 1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and related pyrimidine derivatives, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. Modifications in the pyrimidine core or substituent groups can significantly alter these properties, affecting their potential application in various fields (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are crucial for their application in medicinal chemistry and material science. The introduction of functional groups such as ethyl, benzyl, and methoxy alters the electronic distribution within the molecule, influencing its chemical behavior and potential for interaction with other molecules or biological systems (Jadhav et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
The synthesis of novel oxo pyrimido pyrimidine derivatives, including similar structural analogs to "1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione," has been explored for their pharmacological and biological activities. These compounds are synthesized through various chemical reactions such as Claisen-Schmidt condensation, and their structures are confirmed through physical and spectral methods. Such derivatives demonstrate potential in drug discovery due to their varied biological activities (Jadhav et al., 2022).
Antiviral Activity
Pyrimidine derivatives, including those structurally related to "1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione," have shown antiviral activity. Specific substitutions on the pyrimidine ring, such as in 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have demonstrated marked inhibition of retrovirus replication in cell culture, showcasing their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial and Cytotoxicity Studies
Synthesized pyrazolo[1,5-a]pyrimidine derivatives, by reaction with various nucleophiles, have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential in anticancer studies (Hassan et al., 2014). Additionally, novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives have been synthesized and demonstrated in vitro antioxidant, antibacterial, and antifungal activities, further supporting their application in medicinal chemistry (Maddila et al., 2012).
Antihypertensive Potential
Certain pyrimidine derivatives have been studied for their antihypertensive potential. Compounds such as SR-5, SR-8, SR-9, and SR-10 derived from pyrimidinetrione structures similar to "1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione" have shown promising results in lowering blood pressure, indicating a therapeutic potential in hypertension management (Irshad et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-1-(4-ethylphenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-12-4-7-14(8-5-12)22-19(25)15(18(24)21-20(22)26)10-13-6-9-17(27-2)16(23)11-13/h4-11,23H,3H2,1-2H3,(H,21,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPXKNEDFUKHG-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-ethylphenyl)-5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)
![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)
![3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)

acetic acid](/img/structure/B4581301.png)
![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)
